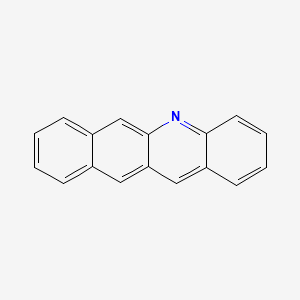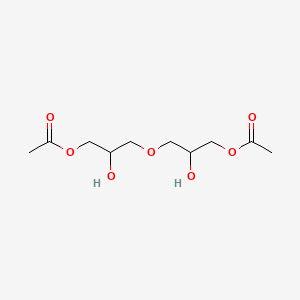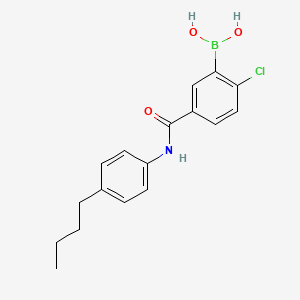
Benz(b)acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(b)acridine is a polycyclic aromatic hydrocarbon that belongs to the acridine family. Acridines are known for their rigid structure, planarity, and high thermal stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benz(b)acridine typically involves the condensation of 2-lithio-1-methyl-4-quinolone with methyl 2-(chloroformyl)benzoate, resulting in 5-methylthis compound-6,11,12-trione . Another method includes the addition of the anion of methyl 2-(1,3-dithian-2-yl)benzoate to 1-methoxycarbonyl-4-quinolone, producing 5,5a-dihydro-11-hydroxy-5-methoxycarbonyl-12-oxaspiro{this compound-6,2′(1′,3′-dithiane)} .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions
Benz(b)acridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxygenated derivatives, dihydro derivatives, and various substituted this compound compounds.
科学的研究の応用
Benz(b)acridine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic compounds.
Medicine: Some this compound derivatives exhibit anticancer, antimicrobial, and antiviral activities.
Industry: This compound and its derivatives are used as dyes, fluorescent materials, and in laser technologies.
作用機序
The mechanism of action of benz(b)acridine primarily involves DNA intercalation. The planar structure of this compound allows it to insert between DNA base pairs, disrupting the normal function of DNA and associated enzymes . This intercalation can inhibit the activity of topoisomerase and telomerase, leading to the inhibition of cell proliferation and inducing cell death .
類似化合物との比較
Similar Compounds
Acridine: Benz(b)acridine is structurally similar to acridine, another polycyclic aromatic hydrocarbon with a nitrogen atom in the ring.
Benzo[h]quinoline: This compound shares a similar polycyclic structure with this compound and exhibits similar chemical properties.
Benzo[c]acridine: Another closely related compound with a similar core structure and applications.
Uniqueness
This compound is unique due to its specific arrangement of rings and nitrogen atoms, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit critical enzymes makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
257-89-6 |
|---|---|
分子式 |
C17H11N |
分子量 |
229.27 g/mol |
IUPAC名 |
benzo[b]acridine |
InChI |
InChI=1S/C17H11N/c1-2-6-13-11-17-15(9-12(13)5-1)10-14-7-3-4-8-16(14)18-17/h1-11H |
InChIキー |
JZYMCIPZZLIJKR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=C4C=CC=CC4=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















